Thieno[2,3-f]benzofuran-4,8-dione
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Overview
Description
Thieno[2,3-f]benzofuran-4,8-dione is an organic compound characterized by a fused ring structure combining thiophene and benzofuran moieties. This compound has garnered significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-f]benzofuran-4,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of N,N-diethylfuran-3-carboxamide, which is then subjected to cyclization and oxidation reactions. The process involves the use of reagents such as phosphorus oxychloride (POCl3) and tin(II) chloride dihydrate under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-f]benzofuran-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties
Biological Activity
Thieno[2,3-f]benzofuran-4,8-dione is an organic compound characterized by a unique fused ring structure that combines thiophene and benzofuran moieties. This compound has garnered attention not only for its potential applications in materials science and organic electronics but also for its promising biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H6O2S, with a molecular weight of 204.20 g/mol. The compound features two carbonyl groups at the 4 and 8 positions of the benzofuran ring, which contribute to its distinct electronic properties and reactivity. These characteristics make it a valuable building block in organic electronics and materials science .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with N,N-diethylfuran-3-carboxamide, which undergoes cyclization and oxidation reactions. Key reagents used in this process include phosphorus oxychloride (POCl3) and tin(II) chloride dihydrate .
Synthetic Route Overview:
- Starting Material: N,N-diethylfuran-3-carboxamide
- Reagents: POCl3, SnCl2
- Key Steps: Cyclization and oxidation
Biological Activity
Research into the biological activity of this compound is still emerging but shows promise in various therapeutic areas:
- Anti-Cancer Activity : Compounds with similar structures have demonstrated anti-cancer properties. The fused ring structure may enhance interactions with biological targets involved in tumor growth .
- Anti-Inflammatory Properties : Similar compounds have been shown to exhibit anti-inflammatory effects through the modulation of inflammatory pathways .
- Potential as a Bioactive Agent : Ongoing investigations are exploring the compound's potential as a bioactive agent in developing novel therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the biological potential of thieno[2,3-f]benzofuran derivatives:
- Study on Polymer Solar Cells : Research demonstrated that polymers based on thieno[2,3-f]benzofuran achieved over 11% power conversion efficiency (PCE), indicating effective charge transport properties that could correlate with bioactivity through enhanced cellular interactions .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thieno[2,3-f]benzofuran structure can lead to significant changes in biological activity. For instance, substituting different functional groups has been linked to improved anti-cancer efficacy .
Comparative Analysis of Related Compounds
Properties
Molecular Formula |
C10H4O3S |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
thieno[2,3-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C10H4O3S/c11-7-6-2-4-14-10(6)8(12)5-1-3-13-9(5)7/h1-4H |
InChI Key |
DOKKOTQAFGOORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)C3=C(C2=O)C=CS3 |
Origin of Product |
United States |
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